molecular formula C25H25ClN6O2 B2808236 tert-butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 383148-76-3

tert-butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B2808236
CAS No.: 383148-76-3
M. Wt: 476.97
InChI Key: DILVTMCAYUZRFX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C25H25ClN6O2 . It contains several functional groups, including a tert-butyl group, a pyrazine ring, a pyrimidinyl group, and a chlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups . Unfortunately, specific details about the crystal structure or conformation of this compound are not available in the search results.

Scientific Research Applications

  • Synthesis Techniques and Reaction Media : A study by Martins et al. (2012) focuses on the synthesis of a series of compounds, including 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, which share structural similarities with the compound . They explored different reaction media and regioselectivity, providing insights into the synthetic routes for similar tert-butyl pyrazine derivatives (Martins et al., 2012).

  • Antimycobacterial and Antifungal Activities : Doležal et al. (2010) synthesized a series of pyrazinamide analogues, including compounds with tert-butyl groups and chlorophenyl rings, similar to the compound . These were evaluated for their antimycobacterial and antifungal activities, highlighting the potential medical applications of such compounds (Doležal et al., 2010).

  • Chemical Properties and Applications : The study by Lu et al. (2014) on poly(pyridine-imide)s with tert-butyl substituents showcases the impact of tert-butyl groups on the solubility and thermal stability of polymers. This research provides insights into the potential application of tert-butyl pyrazine derivatives in materials science (Lu et al., 2014).

  • Structural Analysis and Hydrogen Bonding : The work by Portilla et al. (2011) on hydrogen-bonded dimers in compounds similar to tert-butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate offers valuable insights into the structural properties and potential intermolecular interactions of such compounds (Portilla et al., 2011).

  • Pyrazole Protection and Synthesis : Pollock and Cole (2014) discuss the use of tert-butyl as a pyrazole protecting group, which is relevant for the synthesis of tert-butyl pyrazine derivatives. This research offers a perspective on the synthesis and handling of such compounds (Pollock & Cole, 2014).

Properties

IUPAC Name

tert-butyl 4-[6-(4-chlorophenyl)-5-cyano-2-pyridin-4-ylpyrimidin-4-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN6O2/c1-25(2,3)34-24(33)32-14-12-31(13-15-32)23-20(16-27)21(17-4-6-19(26)7-5-17)29-22(30-23)18-8-10-28-11-9-18/h4-11H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILVTMCAYUZRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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